Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)-
Brand Name: Vulcanchem
CAS No.: 71933-37-4
VCID: VC17266705
InChI: InChI=1S/C15H18ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-15-17-11-13(22-15)7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18)
SMILES:
Molecular Formula: C15H18ClN3O2S2
Molecular Weight: 371.9 g/mol

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)-

CAS No.: 71933-37-4

Cat. No.: VC17266705

Molecular Formula: C15H18ClN3O2S2

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- - 71933-37-4

Specification

CAS No. 71933-37-4
Molecular Formula C15H18ClN3O2S2
Molecular Weight 371.9 g/mol
IUPAC Name 4-chloro-N-[5-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C15H18ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-15-17-11-13(22-15)7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18)
Standard InChI Key DQRDIAUPNKSTJM-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)CCC2=CN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s molecular formula, C15H18ClN3O2S2\text{C}_{15}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}_{2}, reflects a hybrid architecture integrating three key components:

  • Sulfonamide Core: The benzene ring substituted with a sulfonamide group (-SO2_2NH-) at the para position, with a chlorine atom at the 4-position, enhances electrophilic character and potential for hydrogen bonding.

  • Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The thiazole’s electron-rich nature facilitates π-π stacking interactions with biological targets .

  • Pyrrolidine Moiety: A saturated five-membered nitrogen-containing ring connected via an ethyl linker to the thiazole. This moiety contributes to conformational flexibility and modulates lipophilicity .

The IUPAC name, 4-chloro-N-[5-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide, precisely encodes these structural features.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight371.9 g/mol
Canonical SMILESC1CCN(C1)CCC2=CN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Topological Polar Surface Area105 Ų (estimated)
LogP (Octanol-Water)2.8 (predicted)

The relatively high polar surface area suggests moderate solubility in aqueous media, while the LogP value indicates balanced lipophilicity, favorable for membrane permeability .

Synthesis and Structural Optimization

Synthetic Routes

While detailed protocols remain proprietary, available data suggest a multi-step approach:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-bromoesters, yielding the 2-aminothiazole intermediate .

  • Sulfonamide Coupling: Reaction of 4-chlorobenzenesulfonyl chloride with the thiazole amine under basic conditions (e.g., pyridine or triethylamine) .

  • Pyrrolidine Functionalization: Alkylation of the thiazole’s 5-position with a 2-(1-pyrrolidinyl)ethyl group, likely via nucleophilic substitution or Mitsunobu reactions .

A reported yield of 11% for a structurally analogous compound highlights challenges in steric hindrance during sulfonamide coupling .

Crystallographic Insights

X-ray diffraction studies of related sulfonamide-thiazole hybrids reveal:

  • Intramolecular π-π Interactions: Centroid distances of ~4.0 Å between aromatic rings stabilize planar conformations .

  • Hydrogen Bonding: Sulfonamide oxygen atoms participate in C–H⋯O bonds, rigidifying the molecular structure .

These features likely enhance binding affinity to enzymatic targets by pre-organizing the molecule in bioactive conformations .

Pharmacological Activities

Carbonic Anhydrase Inhibition

Molecular docking simulations demonstrate nanomolar affinity for carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme overexpressed in tumors. Key interactions include:

  • Coordination of the sulfonamide sulfur to the active-site zinc ion.

  • Hydrophobic contacts between the thiazole ring and Val-121/Leu-198 residues.

  • Hydrogen bonds involving the pyrrolidine nitrogen and Gln-92.

Selectivity over CA II (a ubiquitous isoform) is attributed to the bulky pyrrolidine-ethyl group, which sterically clashes with CA II’s narrower active site.

Antibacterial Efficacy

Preliminary assays indicate MIC values of 8–16 µg/mL against Gram-positive pathogens (e.g., Staphylococcus aureus), outperforming sulfamethoxazole (MIC = 32 µg/mL). The thiazole ring’s ability to disrupt bacterial membrane integrity via lipid peroxidation is a postulated mechanism .

ADMET Profiling

Predictive models highlight favorable traits:

  • Absorption: High intestinal permeability (Caco-2 Papp_{app} > 106^{-6} cm/s).

  • Metabolism: Resistance to CYP3A4-mediated oxidation due to the electron-withdrawing sulfonamide group.

  • Toxicity: Low risk of hERG channel inhibition (IC50_{50} > 30 µM).

Structural Analogs and Comparative Analysis

Lorapride Derivatives

The (R)-enantiomer of 4-amino-5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxybenzenesulfonamide (PubChem CID 76969392) shares the pyrrolidine-thiazole motif but substitutes chlorine with methoxy and amino groups . This analog exhibits D2_2/D3_3 dopamine receptor antagonism, underscoring the scaffold’s versatility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator